5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one CAS number 118289-55-7
5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one CAS number 118289-55-7
The Backbone of Benzisothiazolyl-Piperazine Antipsychotics[1]
Part 1: Executive Technical Summary & Nomenclature Clarification[1]
Target Compound: 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one CAS Number: 118289-55-7 Primary Application: Key electrophilic intermediate in the synthesis of Ziprasidone (Geodon/Zeldox).[1][2][3]
Critical Note on Nomenclature: The CAS number 118289-55-7 strictly identifies the chloroethyl derivative.[1] The user-supplied name "5-(2-Amino-ethyl)-..." appears to be a misnomer or a reference to a theoretical metabolic precursor.[1] In the context of pharmaceutical development, the chloroethyl analog is the functional reagent used to alkylate the piperazine moiety of Ziprasidone. This guide focuses on the verified chemical entity CAS 118289-55-7 to ensure experimental validity.
Part 2: Chemical Profile & Physical Properties[1]
This intermediate is characterized by an oxindole core substituted with a chlorine atom at position 6 and a reactive chloroethyl side chain at position 5.[4] Its stability and purity are critical for preventing dimer formation during the final coupling stage.
| Property | Specification |
| IUPAC Name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₁₀H₉Cl₂NO |
| Molecular Weight | 230.09 g/mol |
| Appearance | Pale yellow to brownish crystalline powder |
| Melting Point | 218 – 225 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |
| Purity Standard | ≥ 98.0% (HPLC) |
| Key Impurities | 6-Chlorooxindole (Starting Material), 5-(2-Hydroxyethyl) analog |
Part 3: Synthetic Pathways & Mechanism[1]
The synthesis of CAS 118289-55-7 is a classic example of Friedel-Crafts functionalization followed by selective reduction .[1] The process must carefully balance the reduction of the side-chain carbonyl without over-reducing the lactam ring of the oxindole.[1]
3.1 Core Synthesis Workflow
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Acylation: 6-Chlorooxindole reacts with chloroacetyl chloride (Friedel-Crafts) to form the 5-(2-chloroacetyl) intermediate.[1]
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Reduction: The ketone carbonyl is reduced to a methylene group using a silane-based system (e.g., Triethylsilane/TFA or Tetramethyldisiloxane) to yield the target chloroethyl compound.
3.2 Mechanistic Visualization (Graphviz)
Figure 1: Two-step synthesis of CAS 118289-55-7 from 6-chlorooxindole via acylation and silane reduction.
Part 4: Application in Drug Development (Ziprasidone Synthesis)
The primary utility of CAS 118289-55-7 is its role as the electrophile in the synthesis of Ziprasidone.[1] It undergoes a nucleophilic substitution reaction with 3-(1-piperazinyl)-1,2-benzisothiazole .[1]
4.1 Reaction Protocol
-
Reagents: CAS 118289-55-7 (1.0 eq), 3-(1-piperazinyl)-1,2-benzisothiazole (1.1 eq).[1]
-
Catalyst/Base: Sodium Carbonate (Na₂CO₃) and Sodium Iodide (NaI) as a catalyst to facilitate the Finkelstein reaction (in situ conversion of alkyl chloride to alkyl iodide).
-
Solvent: Water or aqueous Isopropanol/Glycerol.
-
Conditions: Reflux (100–105 °C) for 12–24 hours.
4.2 Pathway Diagram
Figure 2: Convergent synthesis of Ziprasidone via N-alkylation of the piperazine moiety.[1][3]
Part 5: Analytical Characterization & Quality Control[1][5]
To ensure the integrity of the drug substance, the intermediate must be rigorously characterized.
5.1 HPLC Method (Purity & Impurity Profiling)
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Column: C18 or C8 (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05M Potassium Phosphate Buffer (pH ~3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 70:30 (A:B) to 30:70 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 234 nm (or 254 nm).
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Retention Time: CAS 118289-55-7 typically elutes between 8–12 minutes depending on the specific gradient.[1]
5.2 NMR Interpretation (¹H-NMR, DMSO-d₆)
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δ 10.4 ppm (s, 1H): N-H (Indole lactam proton).
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δ 6.8–7.2 ppm (m, 2H): Aromatic protons (C4 and C7 positions).
-
δ 3.8 ppm (t, 2H): -CH₂-Cl (Chloromethyl protons).[1]
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δ 3.5 ppm (s, 2H): Indole C3 protons.
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δ 3.0 ppm (t, 2H): Ar-CH₂ -CH₂-Cl (Benzylic protons).[1]
Part 6: Safety & Handling (MSDS Highlights)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the chloroethyl group.
-
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during handling.
References
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Nadkarni, D. V., & Hallissey, J. F. (2008).[5] Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development. Link
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Pfizer Inc. (1989). US Patent 4,831,031: Arylpiperazinyl-ethyl (or butyl)-heterocyclic compounds and their use in treating psychiatric disorders.[1] Google Patents. Link
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Reddy, B. R., et al. (2021). Process for the preparation of Ziprasidone mesylate trihydrate. Technical Disclosure Commons. Link
-
PubChem. (2025). Compound Summary: 6-Chloro-5-(2-chloroethyl)oxindole (CAS 118289-55-7).[1][2][6][7] National Library of Medicine. Link
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Sigma-Aldrich. (2025). Product Specification: 6-Chloro-5-(2-chloroethyl)indolin-2-one. Merck KGaA. Link
Sources
- 1. CAS 118289-55-7: 5-(2-Chloroethyl)-6-chlorooxindole [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 6-Chloro-5-(2-chloroethyl)indolin-2-one , 97% , 118289-55-7 - CookeChem [cookechem.com]
- 7. 6-Chloro-5-(2-chloroethyl)oxindole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
